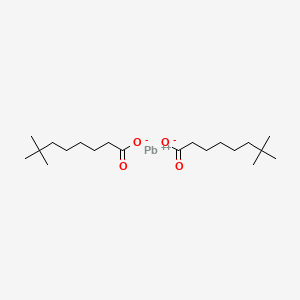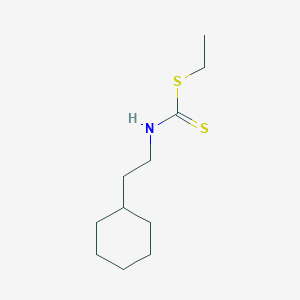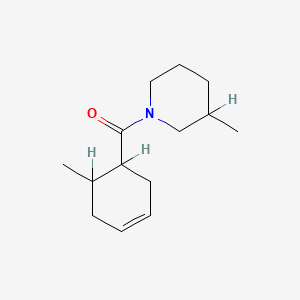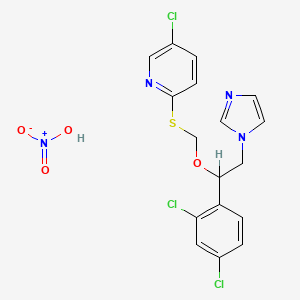
3,3'-Methylenebis(1,3-oxazolidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenebis(1,3-oxazolidine) is an organic compound that belongs to the class of oxazolidines. It is characterized by the presence of two oxazolidine rings connected by a methylene bridge. This compound is known for its reactivity and has found applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3,3’-Methylenebis(1,3-oxazolidine) can be synthesized through the condensation of 2-aminoethanol with formaldehyde. The reaction typically involves a molar ratio of 2:3 (2-aminoethanol to formaldehyde). The condensation process is carried out by adding 2-aminoethanol to a boiling mixture of paraformaldehyde and an organic solvent that forms an azeotrope with water. The water produced during the reaction is simultaneously removed by azeotropic distillation .
Industrial Production Methods
In industrial settings, the synthesis of 3,3’-Methylenebis(1,3-oxazolidine) follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient distillation systems to ensure high yields and purity of the final product. The reaction conditions are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
3,3’-Methylenebis(1,3-oxazolidine) undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form corresponding oxazolidines.
Hydrolysis: The compound can be hydrolyzed to yield 2-aminoethanol and formaldehyde.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Condensation: Paraformaldehyde and 2-aminoethanol are commonly used.
Hydrolysis: Aqueous alkali or heating with water can induce hydrolysis.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
Condensation: Formation of oxazolidines.
Hydrolysis: 2-aminoethanol and formaldehyde.
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced products can be obtained.
科学的研究の応用
3,3’-Methylenebis(1,3-oxazolidine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial properties and is studied for its biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and stability
作用機序
The mechanism of action of 3,3’-Methylenebis(1,3-oxazolidine) involves its ability to undergo hydrolysis, releasing formaldehyde and 2-aminoethanol. The formaldehyde released can react with various biological molecules, leading to antimicrobial effects. Additionally, the compound can form stable complexes with metal ions, enhancing its utility in industrial applications .
類似化合物との比較
Similar Compounds
3,3’-Methylenebis(5-methyloxazolidine): Similar structure but with a methyl group on the oxazolidine ring.
3-(Organyloxymethyl)-1,3-oxazolidines: Variants with different alkyl or aryl groups attached to the oxazolidine ring.
Uniqueness
3,3’-Methylenebis(1,3-oxazolidine) is unique due to its dual oxazolidine rings connected by a methylene bridge, which imparts distinct reactivity and stability. This structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
特性
CAS番号 |
66204-43-1 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC名 |
3-(1,3-oxazolidin-3-ylmethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C7H14N2O2/c1-3-10-6-8(1)5-9-2-4-11-7-9/h1-7H2 |
InChIキー |
KSHKNZCWWVVNHT-UHFFFAOYSA-N |
正規SMILES |
C1COCN1CN2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)







![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)




